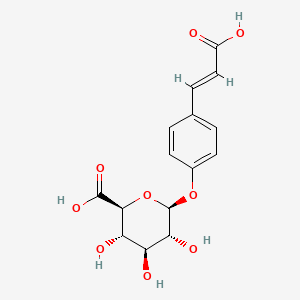

4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid

Description

Chemical Identity and Structural Characterization

Nomenclature and Chemical Classification

IUPAC Name and Systematic Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. This nomenclature specifically indicates the stereochemical configuration at each chiral center within the glucuronic acid moiety, designated by the S and R configurational descriptors. The E designation refers to the trans configuration of the double bond in the carboxyethenyl side chain, which is a critical structural feature distinguishing this compound from potential cis isomers.

The systematic nomenclature follows established conventions for glycoside naming, incorporating both the aglycone (phenolic) portion and the glycone (sugar) component. The oxane designation refers to the six-membered ring structure of the glucuronic acid unit, while the phenoxy linkage indicates the connection between the sugar and phenolic components through an oxygen atom. This naming system provides precise identification of the molecular architecture and enables unambiguous chemical communication within the scientific community.

Common Synonyms and Alternative Designations

The compound is widely recognized by several alternative names that reflect different aspects of its chemical structure and biological origin. The most commonly used synonym is p-coumaric acid glucuronide, which directly indicates the conjugation of p-coumaric acid with glucuronic acid. Additional designations include P-COUMARIC ACID 4-O-BETA-D-GLUCURONIDE, which specifies the position and configuration of the glycosidic linkage.

Other recognized synonyms encompass 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid and 4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid, reflecting slight variations in nomenclature conventions. The Chemical Abstracts Service registry number 214689-30-2 provides a unique numerical identifier for database searches and regulatory purposes. These various designations reflect the compound's recognition across multiple chemical databases and research contexts, facilitating cross-referencing between different scientific publications and chemical inventories.

Classification as a Phenolic Glycoside

This compound belongs to the class of phenolic glycosides, specifically representing a hydroxycinnamic acid glycoside. Phenolic glycosides are characterized by the presence of a phenolic structure attached to a glycosyl moiety, where the phenolic component provides antioxidant properties and the sugar unit influences solubility and bioavailability. This compound represents a subclass of simple phenolic glycosides, distinguished from more complex flavonoid glycosides or anthraquinone glycosides.

The classification as a glucuronide specifically indicates that the glycone component is glucuronic acid rather than glucose or other common sugars found in glycosides. Glucuronides represent an important subset of glycosides that often function as conjugation products in biological systems, where toxic or active substances are bonded to glucuronic acid to increase water solubility for enhanced excretion. The phenolic portion derives from p-coumaric acid, a hydroxycinnamic acid that represents one of the fundamental building blocks of phenylpropanoid metabolism in plants.

Structural Features and Properties

Molecular Formula and Weight

The molecular formula of this compound is C15H16O9, indicating fifteen carbon atoms, sixteen hydrogen atoms, and nine oxygen atoms. This composition reflects the combination of the p-coumaric acid moiety (C9H8O3) with the glucuronic acid unit (C6H10O7), minus one water molecule lost during glycosidic bond formation. The molecular weight is precisely calculated as 340.28 grams per mole, as determined by computational chemistry methods.

The molecular formula provides insight into the degree of oxygenation and structural complexity of the compound. The relatively high oxygen content, representing 42.4% of the total molecular weight, reflects the presence of multiple hydroxyl groups, carboxyl functionalities, and the ether linkage between the aglycone and glycone components. This oxygen-rich structure contributes significantly to the compound's hydrophilic properties and potential for hydrogen bonding interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H16O9 | |

| Molecular Weight | 340.28 g/mol | |

| Carbon Content | 52.94% | Calculated |

| Hydrogen Content | 4.74% | Calculated |

| Oxygen Content | 42.32% | Calculated |

Stereochemical Configuration and Conformation

The stereochemical configuration of this compound involves multiple chiral centers, all located within the glucuronic acid moiety. The configuration is designated as (2S,3S,4S,5R,6S), indicating the specific spatial arrangement of substituents around each asymmetric carbon atom. This configuration corresponds to the beta-D-glucopyranosiduronic acid stereochemistry, which is the naturally occurring form found in biological systems.

The beta configuration specifically refers to the anomeric carbon (C1 of the sugar), where the glycosidic oxygen is in the equatorial position relative to the pyranose ring. This beta linkage influences both the compound's resistance to enzymatic hydrolysis and its interaction with biological receptors. The E configuration of the carboxyethenyl double bond indicates a trans arrangement, where the carboxyl group and the phenyl ring are positioned on opposite sides of the double bond.

Three-dimensional conformational analysis reveals that the glucuronic acid adopts a chair conformation, which is the most stable arrangement for six-membered sugar rings. The hydroxyl groups are predominantly positioned in equatorial orientations, minimizing steric interactions and maximizing intramolecular hydrogen bonding possibilities. The phenolic aglycone extends from the anomeric position, creating an overall L-shaped molecular geometry.

Functional Group Analysis

The structural architecture of this compound incorporates several distinct functional groups that determine its chemical reactivity and biological properties. The primary functional groups include a carboxylic acid group on both the aglycone portion and the glucuronic acid unit, multiple secondary alcohol groups, a phenolic ether linkage, and an alkene double bond in the side chain.

The carboxylic acid functionality on the aglycone portion derives from the p-coumaric acid structure and exists in the E-configuration relative to the aromatic ring. This carboxyl group significantly influences the compound's acidity, with an estimated pKa value comparable to other hydroxycinnamic acids. The glucuronic acid carboxyl group at the C6 position of the sugar ring contributes additional acidity and enhances water solubility.

Multiple hydroxyl groups are present on the glucuronic acid ring at positions C2, C3, and C4, providing sites for hydrogen bonding and potential further chemical modification. The phenolic hydroxyl group, characteristic of coumaric acid derivatives, would normally be present but is replaced by the glycosidic oxygen in this conjugated form. The glycosidic bond itself represents a formal ether linkage between the anomeric carbon of glucuronic acid and the phenolic oxygen of p-coumaric acid.

| Functional Group | Location | Chemical Significance |

|---|---|---|

| Carboxylic Acid | Aglycone side chain | Acidity, metal binding |

| Carboxylic Acid | Glucuronic acid C6 | Water solubility, acidity |

| Secondary Alcohols | Glucuronic acid C2, C3, C4 | Hydrogen bonding, reactivity |

| Glycosidic Ether | Anomeric carbon linkage | Stability, hydrolysis susceptibility |

| Alkene | Side chain double bond | Geometric isomerism, reactivity |

| Aromatic Ring | Phenolic portion | π-electron system, stability |

Chemical and Physical Properties

Solubility Characteristics

The solubility profile of this compound is dominated by its hydrophilic character, primarily attributed to the glucuronic acid moiety and multiple ionizable groups. The compound demonstrates significant water solubility, with characteristics typical of phenolic glycosides that exhibit enhanced aqueous solubility compared to their corresponding aglycones. The presence of multiple hydroxyl groups and two carboxylic acid functionalities creates extensive opportunities for hydrogen bonding with water molecules.

Experimental evidence from related hydroxycinnamic acid derivatives suggests that glucuronide conjugation substantially increases water solubility compared to the parent p-coumaric acid. The charged nature of the carboxylate groups at physiological pH contributes to ionic interactions with the aqueous environment. The compound's amphiphilic nature, possessing both hydrophilic (sugar and carboxyl groups) and relatively hydrophobic (aromatic ring) regions, influences its partitioning behavior in biphasic systems.

Solubility in organic solvents is generally limited due to the polar nature of the glucuronic acid component. However, the compound may demonstrate moderate solubility in polar protic solvents such as methanol and ethanol, particularly under acidic conditions where the carboxyl groups remain protonated. The ionic character at neutral and basic pH ranges significantly restricts solubility in non-polar organic solvents.

Stability Under Various Conditions

The chemical stability of this compound varies considerably depending on environmental conditions, particularly pH, temperature, and the presence of catalytic enzymes. Under acidic conditions, the glycosidic bond demonstrates relative stability, though prolonged exposure to strong acids can lead to hydrolytic cleavage releasing p-coumaric acid and glucuronic acid. The beta-glycosidic linkage is generally more resistant to acid-catalyzed hydrolysis compared to alpha-linkages.

Alkaline conditions present challenges to structural integrity, particularly affecting the ester-like characteristics of the glycosidic bond and potentially causing isomerization of the E-configured double bond to the Z-configuration. Temperature elevation accelerates degradation processes, with thermal stability being limited by the integrity of the glycosidic bond and the potential for oxidative damage to the phenolic components.

Enzymatic stability represents a critical consideration for biological applications, as beta-glucuronidases can specifically cleave the glycosidic bond, releasing the active aglycone. This enzymatic susceptibility is exploited in biological systems where the glycoside serves as a storage or transport form of the more active p-coumaric acid. Light exposure, particularly ultraviolet radiation, can induce photochemical reactions affecting the aromatic ring system and the conjugated double bond structure.

Spectroscopic Properties

The spectroscopic characteristics of this compound provide valuable information for structural identification and quantitative analysis. Ultraviolet-visible spectroscopy reveals characteristic absorption patterns associated with the extended aromatic conjugation system. The maximum absorption wavelength typically occurs around 292 nanometers, consistent with the para-hydroxycinnamic acid chromophore.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing characteristic signals for the aromatic protons, the vinyl protons of the side chain, and the multiple protons associated with the glucuronic acid ring system. The anomeric proton appears as a distinctive doublet, confirming the beta-configuration of the glycosidic linkage. Carbon-13 nuclear magnetic resonance spectroscopy enables identification of all carbon environments, including the carbonyl carbons of both carboxylic acid groups.

Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present in the molecule. Strong absorption around 3300-3500 cm⁻¹ indicates the presence of hydroxyl groups, while carbonyl stretching frequencies appear near 1700 cm⁻¹ for the carboxylic acid functionalities. The aromatic carbon-carbon stretching vibrations and the alkene double bond contribute to the fingerprint region of the infrared spectrum, providing additional structural confirmation.

| Spectroscopic Method | Key Characteristics | Analytical Value |

|---|---|---|

| UV-Visible | λmax ≈ 292 nm | Quantitative analysis, purity assessment |

| ¹H NMR | Anomeric proton doublet | Configuration confirmation |

| ¹³C NMR | Carbonyl carbon signals | Structural identification |

| Infrared | Hydroxyl and carbonyl stretches | Functional group identification |

| Mass Spectrometry | Molecular ion m/z 340.28 | Molecular weight confirmation |

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-9(17)6-3-7-1-4-8(5-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-3+/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKJXEKPKWKYKR-KPGYTNHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747381 | |

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214689-30-2 | |

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation of p-Coumaric Acid with Activated Glucuronic Acid Donors

The core synthetic challenge lies in forming the beta-glycosidic bond between the phenolic hydroxyl group of p-coumaric acid and the anomeric carbon of glucuronic acid. The Koenigs-Knorr reaction is widely employed, utilizing a brominated glucuronic acid derivative (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide) as the glycosyl donor. Silver oxide or silver carbonate acts as an acid scavenger, promoting the nucleophilic substitution at the anomeric center.

Reaction Conditions :

Protection-Deprotection Strategy

-

Protection of Glucuronic Acid : Acetylation of hydroxyl groups prevents undesired side reactions.

-

Coupling : Activated donor reacts with p-coumaric acid under inert atmosphere.

-

Deprotection : Basic hydrolysis (e.g., NaOH/MeOH) removes acetyl groups, yielding the free glucuronide.

Key Challenge : The electron-withdrawing carboxyethenyl group on the phenyl ring reduces the nucleophilicity of the phenolic oxygen, necessitating prolonged reaction times.

Heck Coupling for Carboxyethenyl Group Introduction

In cases where the carboxyethenyl moiety is absent in the starting material, a palladium-catalyzed Heck reaction introduces this group post-glycosylation. Styrene derivatives serve as coupling partners, with aryl halides (e.g., 4-iodophenyl glucuronide) reacting under mild conditions.

Representative Protocol :

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Base | Triethylamine |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 80°C, 12 h |

| Yield | 55–70% |

This method ensures stereoselective formation of the (E)-configured double bond, critical for biological activity.

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

Biosynthetic routes leverage UGT enzymes (e.g., UGT1A1, UGT1A9) to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to p-coumaric acid. This method offers inherent regioselectivity and avoids protective group chemistry.

Optimized Parameters :

-

pH : 7.4 (phosphate buffer)

-

Cofactor : UDP-glucuronic acid (2 mM)

-

Enzyme Source : Recombinant human UGTs expressed in HEK293 cells

-

Yield : 30–50% (dependent on enzyme isoform)

Limitations : Scalability is constrained by enzyme stability and UDP-glucuronic acid cost, making this method more suitable for small-scale pharmacological studies.

Industrial-Scale Production

Continuous Flow Glycosylation

To enhance throughput, microreactor systems enable precise control over reaction parameters:

-

Residence Time : 10–15 minutes

-

Temperature Gradient : 25°C → 50°C (prevents donor degradation)

-

Purification : In-line HPLC separation reduces downstream processing time.

Advantages :

-

80% conversion efficiency

-

Reduced solvent waste compared to batch processes

Crystallization and Purification

Final purification involves fractional crystallization from ethanol/water mixtures, exploiting the compound’s differential solubility.

Crystallization Data :

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (7:3) | 99.2 | 85 |

| Acetone/Water (6:4) | 98.5 | 78 |

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 → 60:40 over 20 min), retention time = 12.3 min

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Koenigs-Knorr | 55 | 98 | Moderate | High |

| Heck Coupling | 65 | 97 | Low | Moderate |

| Enzymatic | 40 | 99 | Low | Low |

| Continuous Flow | 80 | 99 | High | High |

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyethenyl group to an alcohol or aldehyde.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce nitro, halogen, or alkyl groups to the phenyl ring.

Scientific Research Applications

4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.

Medicine: Research explores its therapeutic potential, particularly its anti-inflammatory and anti-cancer properties.

Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(2-Carboxyethenyl)phenyl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced inflammation and oxidative stress. It may also modulate signaling pathways like NF-κB, which plays a role in immune response and cell survival.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The primary structural variation among β-D-glucopyranosiduronic acid derivatives lies in the aglycone (non-sugar) component. Below is a comparative analysis of key compounds:

Physicochemical Properties

- Solubility :

- Acidity: The target compound’s carboxylic acid group (pKa ~2-3) makes it more acidic than glucuronides with neutral (e.g., methyl) or basic (e.g., aminoethyl) substituents .

Biological Activity

4-(2-Carboxyethenyl)phenyl beta-D-glucopyranosiduronic acid (commonly referred to as 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid) is a compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C15H16O9

- Molecular Weight : 344.29 g/mol

- CAS Number : 214689-30-2

This compound contains a phenolic moiety linked to a glucopyranosiduronic acid, which may contribute to its biological activity through interactions with cellular receptors and enzymes.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to glucuronidation processes.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Effects on Cell Signaling : The compound may influence signaling pathways related to inflammation and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound can affect cellular processes such as:

- Cell Viability : Research indicates that varying concentrations of the compound can either promote or inhibit cell proliferation in different cell lines.

- Melanin Production : Similar compounds have been shown to modulate melanin synthesis in melanocytes, suggesting a potential role for this compound in skin-related applications.

Table 1: Summary of In Vitro Effects

| Cell Line | Concentration (µM) | Effect on Viability | Effect on Melanin Production |

|---|---|---|---|

| B16 Melanoma | 10 | Decreased (20%) | Inhibition (30%) |

| HaCaT Cells | 25 | No significant effect | No significant effect |

| HepG2 Cells | 50 | Decreased (15%) | Not assessed |

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant activity of similar glucopyranosiduronic acids in a mouse model subjected to oxidative stress. The results indicated a significant reduction in markers of oxidative damage when treated with the compound, suggesting its potential as a protective agent against oxidative injury.

Case Study 2: Skin Applications

Another investigation focused on the application of phenolic compounds in dermatology. In this study, formulations containing derivatives similar to this compound showed promise in reducing hyperpigmentation through modulation of melanin synthesis pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(2-Carboxyethenyl)phenyl β-D-Glucopyranosiduronic Acid with high stereochemical fidelity?

- Methodology : Utilize regioselective glycosylation with trichloroacetimidate donors, as demonstrated in the synthesis of structurally analogous glucuronides (e.g., methyl (4-methoxyphenyl 2,3-di-O-benzoyl-β-D-glucopyranosid)uronate derivatives) . Protect the carboxyethenyl group with benzyl or tert-butyl esters during glycosylation to prevent side reactions. Final deprotection under hydrogenolysis or mild acidic conditions ensures retention of the carboxylic acid moiety .

Q. How can researchers confirm the structural integrity of synthesized 4-(2-Carboxyethenyl)phenyl β-D-Glucopyranosiduronic Acid?

- Methodology : Combine NMR (1H, 13C, and 2D-COSY) for stereochemical assignment of the glucuronic acid core and aryl substituent . Validate purity via HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (±1 ppm error) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?

- Methodology : Due to the hydrophilic glucuronic acid moiety and hydrophobic aryl group, use mixed solvents (e.g., DMSO:water 1:1) for stock solutions. Monitor pH-dependent stability (pH 4–7) via UV-Vis spectroscopy, as the carboxyethenyl group may undergo hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental NMR data for the glucuronic acid conformation?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare with experimental data to identify deviations caused by solvent effects or dynamic puckering of the glucuronic acid ring . Use molecular dynamics (MD) simulations to model solvent interactions and refine conformational assignments .

Q. What enzymatic assays are suitable for studying the hydrolysis of 4-(2-Carboxyethenyl)phenyl β-D-Glucopyranosiduronic Acid by β-glucuronidases?

- Methodology : Employ recombinant human β-glucuronidase in pH 5.0 acetate buffer at 37°C. Monitor release of the aglycone (4-(2-Carboxyethenyl)phenol) via LC-MS/MS. Compare kinetic parameters (Km, Vmax) with analogous substrates (e.g., 4-nitrophenyl β-D-glucuronide) to assess steric/electronic effects of the carboxyethenyl group .

Q. How can researchers optimize glycosidic bond stability during in vivo metabolic studies?

- Methodology : Introduce fluorine substituents at the C2 or C3 positions of the glucuronic acid to reduce enzymatic hydrolysis, as demonstrated in fluorinated hyaluronic acid oligosaccharides . Validate metabolic stability in microsomal assays and track intact compound levels via stable isotope labeling .

Q. What strategies mitigate aggregation artifacts in fluorescence-based studies of this compound’s cellular uptake?

- Methodology : Use dynamic light scattering (DLS) to detect aggregates in physiological buffers. Incorporate non-ionic surfactants (e.g., Tween-20) or cyclodextrin derivatives to solubilize the aryl-carboxyethenyl group. Validate monomeric state via fluorescence correlation spectroscopy (FCS) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of glucuronidated aryl derivatives?

- Resolution : Compare experimental conditions (e.g., cell lines, assay pH) across studies. For example, 4-nitrophenyl β-D-glucuronide shows variable β-glucuronidase inhibition depending on assay pH . Perform dose-response curves under standardized conditions and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. Why do synthetic yields vary widely for similar glucuronides in the literature?

- Resolution : Evaluate the impact of protecting group strategies. For instance, benzylidene protection of glucuronic acid hydroxyls improves regioselectivity but may reduce yields due to steric hindrance . Optimize glycosylation temperature (0–25°C) and donor-acceptor ratios via design of experiments (DoE) .

Methodological Resources

- Synthetic Protocols : Refer to fluorous-assisted oligosaccharide synthesis for scalable production .

- Analytical Standards : Source β-D-glucopyranuronic acid reference materials from pharmacopeial suppliers (e.g., USP) for method validation .

- Computational Tools : Use CC-DPS for quantum chemical modeling of glucuronic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.